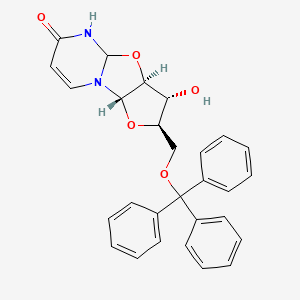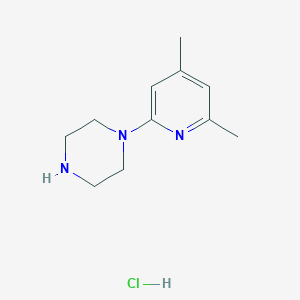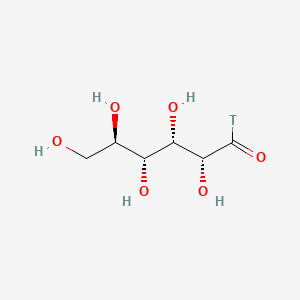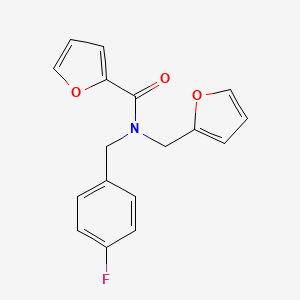
s-Triazine, 2,4-diamino-6-(2'-nitro-2-biphenylyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(2’-Nitro-1,1’-biphenyl-2-yl)-1,3,5-triazine-2,4-diamine is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a nitro-substituted biphenyl group attached to a triazine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2’-Nitro-1,1’-biphenyl-2-yl)-1,3,5-triazine-2,4-diamine typically involves multiple steps:
Formation of the Biphenyl Intermediate: The initial step involves the nitration of biphenyl to introduce a nitro group at the 2’ position. This can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.
Coupling with Triazine: The nitro-substituted biphenyl is then coupled with a triazine derivative. This step often involves the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction.
Amination: The final step involves the introduction of amino groups at the 2 and 4 positions of the triazine ring. This can be achieved through the reaction with ammonia or an amine under high-pressure conditions.
Industrial Production Methods
In an industrial setting, the production of 6-(2’-Nitro-1,1’-biphenyl-2-yl)-1,3,5-triazine-2,4-diamine is typically carried out in large-scale reactors with precise control over reaction conditions such as temperature, pressure, and pH. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The nitro group in the compound can undergo oxidation to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The triazine ring can undergo nucleophilic substitution reactions, where the amino groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino-substituted biphenyl triazine.
Substitution: Formation of various substituted triazine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
6-(2’-Nitro-1,1’-biphenyl-2-yl)-1,3,5-triazine-2,4-diamine has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 6-(2’-Nitro-1,1’-biphenyl-2-yl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors in biological systems, potentially inhibiting or activating their functions.
Pathways Involved: It may affect various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparación Con Compuestos Similares
Similar Compounds
6-(2’-Amino-1,1’-biphenyl-2-yl)-1,3,5-triazine-2,4-diamine: Similar structure but with an amino group instead of a nitro group.
6-(2’-Chloro-1,1’-biphenyl-2-yl)-1,3,5-triazine-2,4-diamine: Similar structure but with a chloro group instead of a nitro group.
Uniqueness
6-(2’-Nitro-1,1’-biphenyl-2-yl)-1,3,5-triazine-2,4-diamine is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. The nitro group can undergo various chemical transformations, making this compound versatile for different applications.
Propiedades
Número CAS |
29366-82-3 |
|---|---|
Fórmula molecular |
C15H12N6O2 |
Peso molecular |
308.29 g/mol |
Nombre IUPAC |
6-[2-(2-nitrophenyl)phenyl]-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C15H12N6O2/c16-14-18-13(19-15(17)20-14)11-7-2-1-5-9(11)10-6-3-4-8-12(10)21(22)23/h1-8H,(H4,16,17,18,19,20) |
Clave InChI |
AOGXCLFEBAMIHV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C2=CC=CC=C2[N+](=O)[O-])C3=NC(=NC(=N3)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6,9-Methanoimidazo[2,1-D][1,2,5]oxadiazepine](/img/structure/B13826492.png)
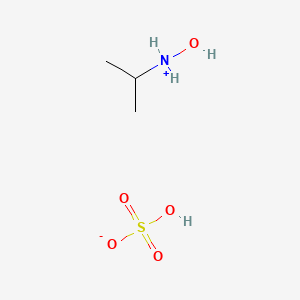
![(1R,4R)-2-benzyl-2-azabicyclo[2.2.1]heptan-7-ol](/img/structure/B13826515.png)

![4H-Azeto[1,2-a]pyrrolo[1,2-d]pyrazine-4,9(2H)-dione,hexahydro-,(4aR-cis)-(9CI)](/img/structure/B13826534.png)
![(4S)-4-[[(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-5-[[(2S,3R)-3-hydroxy-1-[[(2S)-1-(4-nitroanilino)-1-oxo-3-phenylpropan-2-yl]amino]-1-oxobutan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B13826539.png)
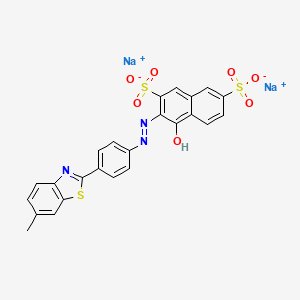
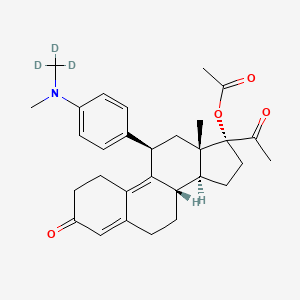
![N-[2-(cyanomethyl)-4-(thiophen-2-yl)-1,3-thiazol-5-yl]furan-2-carboxamide](/img/structure/B13826546.png)
